molecular formula C24H26ClN5O2 B300868 2-chloro-N-{4-[1-(2-ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide

2-chloro-N-{4-[1-(2-ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide

Cat. No. B300868
M. Wt: 451.9 g/mol
InChI Key: DGRJJKRNMPLLHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-{4-[1-(2-ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide, also known as C16, is a synthetic compound that has been widely researched for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-chloro-N-{4-[1-(2-ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide is not fully understood, but it is believed to act on multiple targets in the cell. 2-chloro-N-{4-[1-(2-ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide has been shown to inhibit the activity of several enzymes involved in cancer cell growth and to modulate the immune response by inhibiting the activity of certain immune cells.
Biochemical and Physiological Effects:
2-chloro-N-{4-[1-(2-ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide has been shown to have several biochemical and physiological effects. In cancer cells, 2-chloro-N-{4-[1-(2-ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide induces apoptosis and inhibits angiogenesis by inhibiting the activity of several enzymes involved in cancer cell growth. In the brain, 2-chloro-N-{4-[1-(2-ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide has been found to have neuroprotective effects and may protect against neurodegenerative diseases such as Alzheimer's and Parkinson's. In the immune system, 2-chloro-N-{4-[1-(2-ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide has been shown to modulate the immune response by inhibiting the activity of certain immune cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-{4-[1-(2-ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide in lab experiments is its specificity for certain targets in the cell, which allows researchers to study the effects of inhibiting these targets. However, one limitation is that 2-chloro-N-{4-[1-(2-ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide may have off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for the research of 2-chloro-N-{4-[1-(2-ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide. One area of research is the development of more potent and selective analogs of 2-chloro-N-{4-[1-(2-ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide for use in cancer research and immunology. Another area of research is the investigation of the neuroprotective effects of 2-chloro-N-{4-[1-(2-ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide and its potential use in the treatment of neurodegenerative diseases. Finally, the development of new delivery methods for 2-chloro-N-{4-[1-(2-ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide may enhance its efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of 2-chloro-N-{4-[1-(2-ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide involves several steps, including the reaction of 2-amino-5-chlorobenzoic acid with ethyl chloroformate, followed by the reaction of the resulting intermediate with 2-ethylhexylamine, and finally, the reaction of the resulting intermediate with 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine. The final product is obtained after purification through column chromatography.

Scientific Research Applications

2-chloro-N-{4-[1-(2-ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, 2-chloro-N-{4-[1-(2-ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, 2-chloro-N-{4-[1-(2-ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide has been found to have neuroprotective effects and may be a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 2-chloro-N-{4-[1-(2-ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide has been shown to modulate the immune response and may be a potential treatment for autoimmune diseases.

properties

Product Name

2-chloro-N-{4-[1-(2-ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide

Molecular Formula

C24H26ClN5O2

Molecular Weight

451.9 g/mol

IUPAC Name

2-chloro-N-[4-[1-(2-ethylhexyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C24H26ClN5O2/c1-3-5-10-16(4-2)15-30-20-14-9-8-13-19(20)26-23(30)21-22(29-32-28-21)27-24(31)17-11-6-7-12-18(17)25/h6-9,11-14,16H,3-5,10,15H2,1-2H3,(H,27,29,31)

InChI Key

DGRJJKRNMPLLHO-UHFFFAOYSA-N

SMILES

CCCCC(CC)CN1C2=CC=CC=C2N=C1C3=NON=C3NC(=O)C4=CC=CC=C4Cl

Canonical SMILES

CCCCC(CC)CN1C2=CC=CC=C2N=C1C3=NON=C3NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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